molecular formula C17H21N3O3S B3829335 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide

4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B3829335
M. Wt: 347.4 g/mol
InChI Key: OVGFROZNLLSDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system (CNS).

Scientific Research Applications

4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. Neuroinflammation is a process that involves the activation of glial cells in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is upregulated in activated glial cells, making it a potential target for the development of drugs that can modulate neuroinflammation.

Mechanism of Action

4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide binds selectively to TSPO, which is primarily expressed in the mitochondria of glial cells in the CNS. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the production of steroid hormones and neurosteroids. The activation of TSPO has been shown to modulate the activity of various signaling pathways involved in neuroinflammation, including the NF-κB pathway and the NLRP3 inflammasome.
Biochemical and Physiological Effects
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to modulate various biochemical and physiological processes in the CNS. In preclinical studies, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve cognitive function in animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of activated glial cells in the CNS. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has some limitations for lab experiments. Its synthesis is relatively complex and has a low yield, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. One direction is the development of more efficient synthesis methods for 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. Another direction is the optimization of the pharmacokinetic properties of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide to improve its efficacy in animal models. Additionally, the potential therapeutic applications of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide in human diseases, such as neurodegenerative diseases, should be further explored in clinical trials. Finally, the development of new ligands for TSPO that have improved selectivity and efficacy could lead to the development of more effective therapies for neuroinflammation.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-20(5-2)24(22,23)15-11-9-14(10-12-15)17(21)19-16-8-6-7-13(3)18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGFROZNLLSDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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